![molecular formula C19H16N4O2 B10986825 3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide](/img/structure/B10986825.png)
3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide
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Overview
Description
3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the quinazoline ring can be achieved through selective hydroxylation reactions.
Indole Attachment: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.
Amidation: The final step involves the formation of the amide bond between the quinazoline and indole moieties using standard amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline or indole rings, leading to partially or fully reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazoline or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline or indole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Uniqueness
3-(4-hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide is unique due to the combination of the quinazoline and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
3-(4-Hydroxyquinazolin-2-yl)-N-(1H-indol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C17H16N4O
- Molecular Weight : 296.34 g/mol
The presence of both quinazoline and indole moieties suggests that this compound may exhibit diverse pharmacological properties, particularly in areas such as oncology and neuropharmacology.
1. Anticancer Properties
Research indicates that compounds containing quinazoline and indole structures often demonstrate significant anticancer activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Experimental studies utilizing LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with the compound significantly decreased nitric oxide (NO) production and inhibited the expression of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
Mechanistic studies suggest that the inhibition occurs via the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
3. Neuroprotective Effects
Emerging data indicate that this compound may also possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis.
Case Study: Neuroprotection in SH-SY5Y Cells
A study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in cell death at concentrations as low as 10 µM.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-κB pathway suppression.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby protecting neuronal cells.
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2/c24-18(22-15-7-3-6-14-12(15)10-11-20-14)9-8-17-21-16-5-2-1-4-13(16)19(25)23-17/h1-7,10-11,20H,8-9H2,(H,22,24)(H,21,23,25) |
InChI Key |
ZDWCEGAHRILVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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